

TC-I 15's effect on collagen-binding integrins

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Compound of Interest

Compound Name: TC-I 15

Cat. No.: B591522

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An In-depth Technical Guide to the Effects of **TC-I 15** on Collagen-Binding Integrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor **TC-I 15** and its interaction with collagen-binding integrins. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a critical resource for research and development in fields such as thrombosis, cancer metastasis, and fibrosis.

Core Function and Mechanism

TC-I 15 is recognized as a potent, allosteric inhibitor of the $\alpha 2 \beta 1$ integrin, a key receptor for collagen.^[1] Its mechanism of action is proposed to involve binding to the I-like domain of the $\beta 1$ subunit, which locks the integrin into an inactive conformation.^[2] This allosteric inhibition prevents the conformational changes necessary for high-affinity ligand binding and subsequent downstream signaling.^[2] While initially identified as an $\alpha 2 \beta 1$ inhibitor, further studies have revealed a broader specificity, with significant activity against other collagen-binding integrins.^{[3][4]}

Quantitative Data: Inhibitory Potency

The inhibitory activity of **TC-I 15** has been quantified across various cell types and conditions. The following table summarizes the key IC₅₀ values, demonstrating its potency and context-dependent efficacy.

Target Integrin	Cell Type/System	Substrate/Condition	IC50 Value	Reference
$\alpha 2 \beta 1$	Human Platelets	Type I Collagen (Static)	12 nM	
Human Platelets	Type I Collagen (Flow)	715 nM		
C2C12 cells	GFOGER peptide	26.8 μ M (or < 30 μ M)	[1][3]	
C2C12 cells	GLOGEN peptide	0.4 μ M (or < 1 μ M)	[1][3]	
HT1080 cells	GFOGER peptide	4.53 μ M	[3][4]	
$\alpha 1 \beta 1$	C2C12 cells	GFOGER peptide	23.6 μ M	[1]
C2C12 cells	GLOGEN peptide	24.4 μ M	[1]	
$\alpha 11 \beta 1$	C2C12 cells	-	Weakly inhibits	[3][4]
$\alpha 10 \beta 1$	C2C12 cells	-	No effect	[3][4]

Note: GFOGER is a high-affinity synthetic collagen peptide motif for collagen-binding integrins, while GLOGEN is a lower-affinity motif.[3] The significantly lower IC50 value for $\alpha 2 \beta 1$ on the GLOGEN substrate suggests a competitive mechanism of action.[3][4]

Selectivity Profile

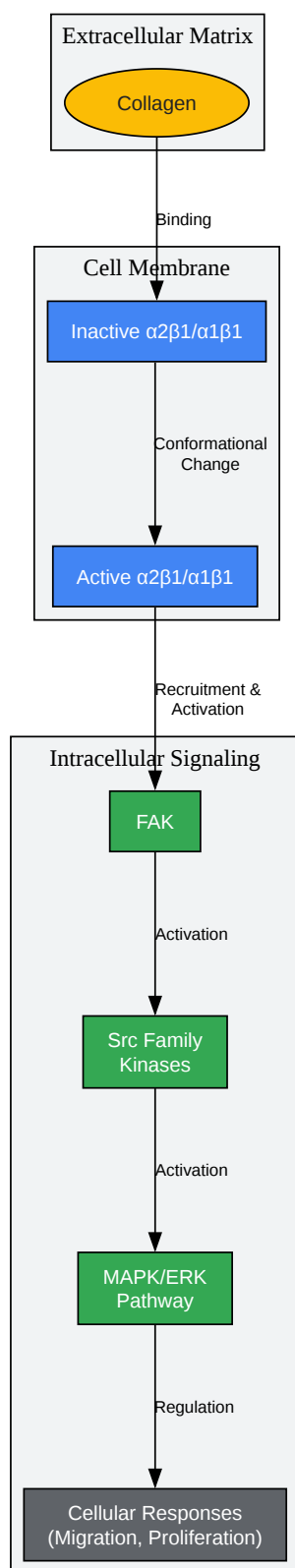
TC-I 15 displays a distinct selectivity profile. It is highly potent against $\alpha 2 \beta 1$ but also inhibits $\alpha 1 \beta 1$ with similar potency in cellular adhesion assays.[1][3] At higher concentrations, it can also weakly inhibit $\alpha 11 \beta 1$. [3][4] Importantly, it does not affect $\alpha 10 \beta 1$. [3][4] Further studies have shown that **TC-I 15** does not inhibit other $\beta 1$ integrins such as $\alpha 3 \beta 1$, $\alpha 5 \beta 1$, or $\alpha 6 \beta 1$, nor does it affect $\alpha \nu \beta 3$ or $\alpha \text{IIb} \beta 3$ at concentrations exceeding 1000 nM, indicating its specificity for a subset of collagen-binding integrins.[3] This makes it a useful tool for studying processes where

$\alpha 1\beta 1$ and $\alpha 2\beta 1$ are the primary active integrins, such as on platelets, which do not express $\alpha 1\beta 1$ or $\alpha 11\beta 1$.^[3]

Signaling Pathways and Inhibition

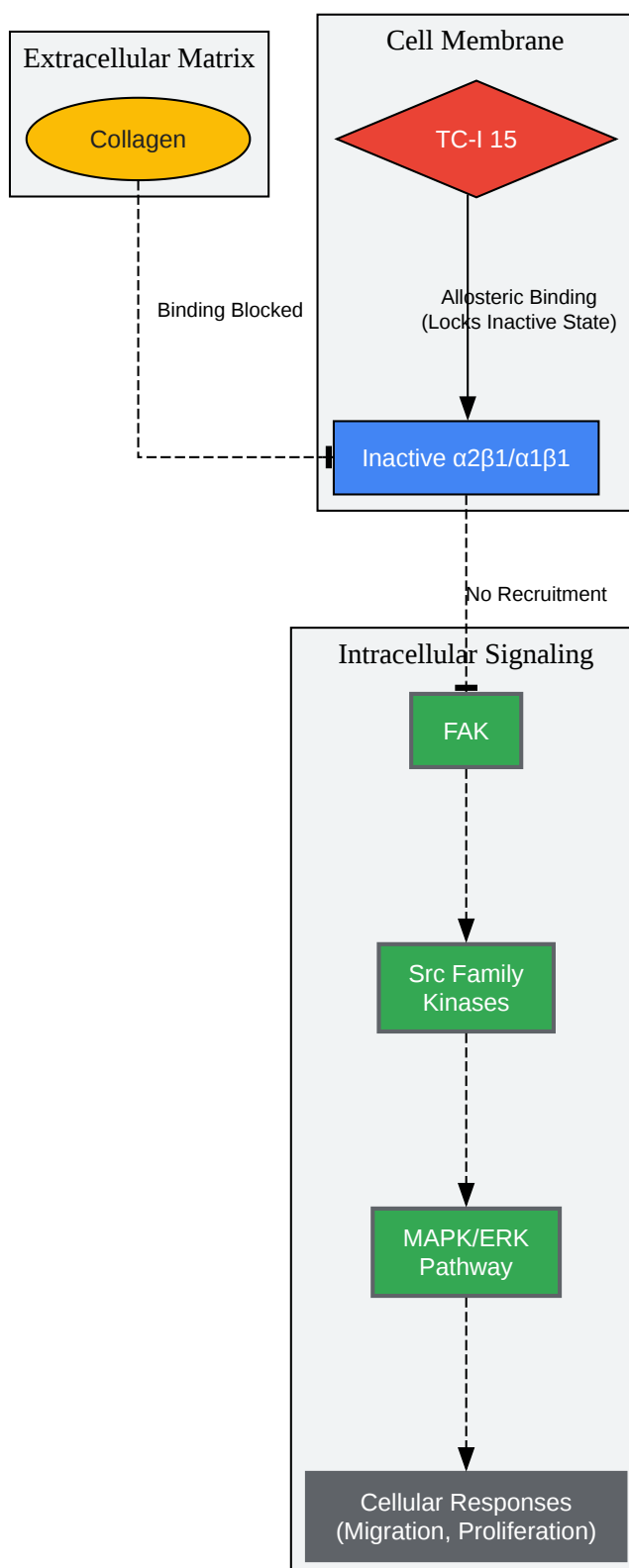
Integrins act as crucial bidirectional signaling molecules, linking the extracellular matrix (ECM) to the intracellular cytoskeleton and activating downstream signaling cascades.^[3] Upon binding to collagen, integrins like $\alpha 2\beta 1$ cluster and recruit adaptor proteins such as talin and kindlin to their cytoplasmic tails.^[5] This leads to the activation of Focal Adhesion Kinase (FAK), which in turn activates Src family kinases and subsequent pathways like the MAPK/ERK cascade, influencing cell migration, proliferation, and survival.^[6]

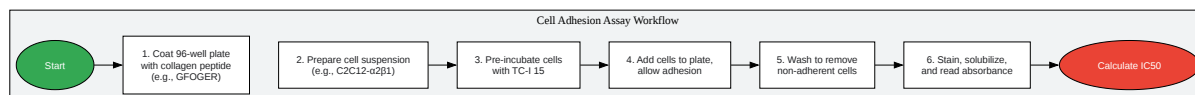
TC-I 15 disrupts the initial step of this process. By locking the integrin in an inactive state, it prevents high-affinity binding to collagen, thereby inhibiting the recruitment of FAK and the initiation of the entire downstream signaling cascade.



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Caption: Standard signaling pathway of collagen-binding integrins.





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